Physicochemical Profiling and Synthetic Applications of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid
Physicochemical Profiling and Synthetic Applications of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid
Introduction & Structural Rationale
In the rapidly evolving landscape of targeted protein degradation (PROTACs) and peptidomimetic drug discovery, linker topology dictates both the physicochemical properties and the spatial orientation of heterobifunctional molecules[1]. 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (CAS: 1824200-79-4) has emerged as a highly privileged, conformationally restricted bifunctional building block[2].
Structurally, this compound features a rigid four-membered azetidine ring substituted with an N-alkylated acetic acid moiety and a C3-tert-butyl ester (often referred to as a tert-butoxycarbonyl group when acting as a substituent). This architecture provides two critical advantages:
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Orthogonal Reactivity: The free N-acetic acid can be coupled to an amine (e.g., an E3 ligase ligand) under standard basic conditions, while the C3-carboxylic acid remains masked as a tert-butyl ester.
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Vectorial Rigidity: The azetidine ring restricts the dihedral angles of the linker, reducing the entropic penalty upon target binding compared to highly flexible PEG or alkyl chains[3].
Physicochemical Data & Molecular Descriptors
Understanding the physicochemical baseline of this building block is essential for predicting its behavior in organic synthesis and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Implication in Drug Design |
| Chemical Formula | C₁₀H₁₇NO₄ | Defines the mass contribution to the final conjugate. |
| Molecular Weight | 215.25 g/mol | Low molecular weight allows for incorporation into PROTACs without excessively inflating the total mass. |
| CAS Number | 1824200-79-4 | Unique identifier for procurement and database cross-referencing[2]. |
| Hydrogen Bond Donors | 1 (Free -COOH) | Facilitates aqueous solubility; consumed during the first amide coupling phase. |
| Hydrogen Bond Acceptors | 4 (N, O, O, O) | Influences polar surface area (PSA) and cellular permeability. |
| Rotatable Bonds | 4 | Highly restricted compared to linear aliphatic chains, minimizing conformational entropy loss upon binding. |
The Thermodynamic Case for Azetidine Scaffolds
The shift from flexible linear linkers to rigidified cyclic scaffolds like azetidine is driven by thermodynamics. Flexible linkers exist in a vast ensemble of conformations in solution. When a PROTAC binds to its target protein and E3 ligase, it must adopt a single, highly ordered conformation. This loss of degrees of freedom results in a significant entropic penalty ( ΔS<0 ), which diminishes the overall binding free energy ( ΔG )[4].
By incorporating the 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid scaffold, chemists pre-organize the linker's trajectory. The azetidine ring acts as a structural "turn," projecting the two functional handles at a defined angle. This pre-organization lowers the entropic cost of ternary complex formation, often resulting in higher binding affinities and improved degradation profiles[1].
Thermodynamic advantages of rigid azetidine scaffolds over flexible linkers in drug design.
Experimental Workflows: Orthogonal Assembly Protocols
To maintain scientific integrity and ensure high yields, the integration of this building block into a larger molecule must follow a strict, self-validating sequence. The protocols below detail the sequential coupling and deprotection strategy.
Stepwise assembly of a heterobifunctional linker using orthogonal protection strategies.
Protocol A: Primary Amide Coupling (N-Acetic Acid Functionalization)
Objective: Couple the free N-acetic acid moiety to a primary or secondary amine (e.g., Target Protein Ligand) while leaving the C3-tert-butyl ester intact.
Causality & Reagent Selection: HATU is selected over traditional EDC/HOBt systems because the azetidine nitrogen can inductively withdraw electron density, and the local steric environment requires highly efficient, fast-acting coupling reagents to prevent epimerization or degradation of the amine partner. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the basic environment necessary for the reaction without competing as a nucleophile.
Step-by-Step Methodology:
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Activation: Dissolve 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 10 minutes to allow the formation of the active O-At ester.
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Amine Addition: Add the target amine (1.1 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.
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Self-Validation (In-Process Control): Monitor the reaction via LC-MS (ESI+). The reaction is complete when the starting material mass ( m/z 216.1 [M+H]⁺) is consumed, and the product mass is dominant.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Acidolytic Deprotection of the tert-Butyl Ester
Objective: Cleave the tert-butyl ester to reveal the C3-carboxylic acid for the subsequent attachment of the second ligand (e.g., E3 Ligase Ligand).
Causality & Reagent Selection: The tert-butyl ester is highly stable to the basic conditions of Protocol A but rapidly hydrolyzes under strong acidic conditions. Trifluoroacetic acid (TFA) is used to protonate the ester, leading to the expulsion of a tert-butyl cation (which eliminates as isobutylene gas). Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the highly reactive tert-butyl cation from alkylating electron-rich regions of the newly attached ligand[4].
Step-by-Step Methodology:
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Preparation: Dissolve the intermediate conjugate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.
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Scavenger Addition: Add TIPS (2.0 eq) to the solution.
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Acidification: Cool the mixture to 0 °C and slowly add TFA to achieve a final ratio of 20% TFA in DCM (v/v).
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Cleavage: Remove the ice bath and stir at room temperature for 1–2 hours.
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Self-Validation (In-Process Control): Monitor via LC-MS. The successful deprotection is characterized by a precise mass shift of -56 Da (loss of the isobutylene fragment) from the parent intermediate.
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Isolation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA. The resulting free C3-carboxylic acid is typically used directly in the next coupling step without further purification to avoid yield loss.
Table 2: LC-MS Self-Validation Tracking
| Reaction Stage | Expected Mass Shift | Diagnostic Indicator |
| Starting Material | m/z 216.1 [M+H]⁺ | Base peak of the pure azetidine building block. |
| Post-Coupling (Intermediate) | m/z [Amine + 198.1]⁺ | Confirms successful amide bond formation. |
| Post-Deprotection | m/z [Intermediate - 56]⁺ | Confirms complete removal of the tert-butyl group. |
References
- ChemBK Database.
- Ambeed.
- RSC Publishing.
- PubMed Central (PMC).
